molecular formula C12H14O2 B1675386 Ligustilide CAS No. 4431-01-0

Ligustilide

Cat. No. B1675386
CAS RN: 4431-01-0
M. Wt: 190.24 g/mol
InChI Key: IQVQXVFMNOFTMU-FLIBITNWSA-N
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Description

Ligustilide is a major bioactive component of Angelica sinensis and is considered to be the most effective biologically active ingredient in this plant . It has been found to have multiple pharmacological activities, such as anti-atherosclerosis, neuroprotection, anticancer, anti-inflammatory, and analgesic .


Synthesis Analysis

The first synthesis of ligustilide is described, starting from 2-formylbenzoic acid . The key step in synthesis is the Birch reduction of 3-hydroxybutyl-phthalide .


Molecular Structure Analysis

Ligustilide has a molecular formula of C12H14O2 . Its IUPAC name is (3 Z )-3-butylidene-4,5-dihydro-2-benzofuran-1-one . The molecular weight of Ligustilide is 190.24 g/mol .


Chemical Reactions Analysis

Ligustilide exhibits promising senescent cell-destructive properties, and selectively eliminates senescent cells by inducing apoptosis . Moreover, ligustilide markedly inhibits senescence-associated secretory phenotypes . The aromatization mechanisms of ligustilide were investigated and it was found that the aromatization could result from direct oxidation by triplet oxygen in mild conditions with no catalyst .


Physical And Chemical Properties Analysis

Ligustilide is a natural benzoquinone derivative found in many widely used Chinese herbal medicines . It has poor oral bioavailability in rats due to severe first-pass metabolic reactions .

Scientific Research Applications

Neuroprotection and Cognitive Enhancement

Ligustilide demonstrates significant neuroprotective properties, particularly in the context of cerebral ischemia and chronic cerebral hypoperfusion. Studies have shown that ligustilide can ameliorate cognitive dysfunction and brain damage induced by permanent forebrain ischemia in rats. It does so by enhancing antioxidant effects, improving cholinergic activity, and preventing neuronal loss and glial activation in the hippocampus (Kuang et al., 2008). Furthermore, ligustilide alleviates brain damage and improves cognitive function in rats of chronic cerebral hypoperfusion by preventing neuronal apoptosis and inhibiting astrocytic activation and proliferation (Feng et al., 2012).

Anti-inflammatory Effects

Ligustilide exhibits potent anti-inflammatory effects in various models. It attenuates inflammation in experimental ovariectomized osteopenic rats by inhibiting NF-κB activation and reducing the production of pro-inflammatory mediators (Ma & Bai, 2012). Additionally, it suppresses LPS-induced iNOS expression in macrophages, highlighting its potential in treating inflammatory diseases (Su et al., 2011).

Neurotoxicity Attenuation

Ligustilide protects against neurotoxicity, as demonstrated in a study where it prevented cognitive impairment and attenuated neurotoxicity in the brain of aging mice induced by d-galactose. This protective effect is attributed to the reduction of oxidative stress markers and the enhancement of neuroplasticity-related protein expression (Li et al., 2015).

Cartilage Protection

In the context of osteoarthritis, ligustilide attenuates nitric oxide-induced apoptosis in rat chondrocytes and cartilage degradation. It does so by inhibiting JNK and p38 MAPK pathways, suggesting its potential in treating degenerative joint diseases (Zhou et al., 2019).

Anti-cancer Properties

Research also indicates ligustilide's ability to inhibit the activation of cancer-associated fibroblasts, which play a significant role in tumorigenesis. It modulates the immunosuppressive function of CAFs through the TLR4-NF-κB pathway, presenting a novel approach for cancer therapy (Ma et al., 2019).

Cardiovascular Health

Ligustilide has been studied for its effects on vascular health, where it inhibits vascular smooth muscle cell proliferation, a key process in the development of atherosclerosis and venous bypass graft disease. This effect is linked to the reduction of reactive oxygen species and suppression of MAPK pathway activation (Lu, Qiu, & Yang, 2006).

Safety And Hazards

When handling Ligustilide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

New evidence suggests that Ligustilide has a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities . Therefore, it has potential for use in the prevention and/or treatment of various diseases .

properties

IUPAC Name

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQXVFMNOFTMU-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ligustilide

CAS RN

4431-01-0, 81944-09-4
Record name Ligustilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligustilide A
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name z-ligustilide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4431-01-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIGUSTILIDE A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,630
Citations
Q Xie, L Zhang, L Xie, Y Zheng, K Liu… - Phytotherapy …, 2020 - Wiley Online Library
Z‐ligustilide is a natural benzoquinone derivative … Z‐ligustilide has poor oral bioavailability in rats due to severe first‐pass metabolic reactions. New evidence suggests that Z‐ligustilide …
Number of citations: 55 onlinelibrary.wiley.com
A Schinkovitz, SM Pro, M Main, SN Chen… - Journal of natural …, 2008 - ACS Publications
Monomeric phthalides such as Z-ligustilide (1) and Z-butylidenephthalide (2) are major constituents of medicinal plants of the Apiaceae family. While 1 has been associated with a …
Number of citations: 48 pubs.acs.org
J YANG, H CHEN, WU Jiang, S GONG, C CHEN… - Chinese Herbal …, 2012 - Elsevier
… The article reviewed the research progress of ligustilide in recent years and elaborated its … component of phthalides is ligustilide. And the plants with higher content of ligustilide are …
Number of citations: 22 www.sciencedirect.com
J Zhong, F Pollastro, J Prenen, Z Zhu… - … -European Journal of …, 2011 - Springer
TRPA1 is activated by electrophilic compounds such as mustard oil (MO). Here, we demonstrate a bimodal sensitivity of TRPA1 to ligustilide (Lig), an electrophilic volatile …
Number of citations: 63 link.springer.com
R Yan, NL Ko, SL Li, YK Tam, G Lin - Drug Metabolism and Disposition, 2008 - ASPET
… of ligustilide, administered in its pure form and in an herbal extract, in rats. After iv administration of pure ligustilide, it was … The iv clearance (CL) of ligustilide after Chuanxiong extract …
Number of citations: 157 dmd.aspetjournals.org
X Kuang, Y Yao, JR Du, YX Liu, CY Wang, ZM Qian - Brain research, 2006 - Elsevier
Radix Angelica sinensis, known as Danggui in Chinese, has been used to treat cardiovascular and cerebrovascular diseases in Traditional Chinese Medicine for a long time. Modern …
Number of citations: 218 www.sciencedirect.com
Q Lu, TQ Qiu, H Yang - European journal of pharmacology, 2006 - Elsevier
… effect of ligustilide on VSMCs proliferation. The results show that ligustilide significantly inhibited VSMCs proliferation and cell cycle progression. Further analysis shows that ligustilide …
Number of citations: 92 www.sciencedirect.com
JW Chung, RJ Choi, EK Seo, JW Nam… - Archives of pharmacal …, 2012 - Springer
… , (Z)-ligustilide was tested for its anti-inflammatory activities in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. We found that (Z)-ligustilide … that (Z)-ligustilide inhibited the …
Number of citations: 89 link.springer.com
MD Zhu, LX Zhao, XT Wang, YJ Gao, ZJ Zhang - Brain research bulletin, 2014 - Elsevier
… ligustilide also inhibited CFA-induced TNF-α, IL-1β, and IL-6 up-regulation and microglial activation in the spinal cord. Taken together, our data suggest that ligustilide … of ligustilide in the …
Number of citations: 67 www.sciencedirect.com
HY Peng, JR Du, GY Zhang, X Kuang… - Biological and …, 2007 - jstage.jst.go.jp
MATERIALS AND METHODS Preparation of Animals All animal experiments were carried out in accordance with the National Institutes of Health guidelines for the care and use of …
Number of citations: 115 www.jstage.jst.go.jp

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